molecular formula C9H11NO3 B1626882 Ethyl 2-hydroxy-5-methylnicotinate CAS No. 85147-15-5

Ethyl 2-hydroxy-5-methylnicotinate

Cat. No.: B1626882
CAS No.: 85147-15-5
M. Wt: 181.19 g/mol
InChI Key: SHMGIWFOGZOREN-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-methylnicotinate is an organic compound with the molecular formula C9H11NO3. It is a derivative of nicotinic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methyl group attached to the nicotinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-5-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-5-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2-hydroxy-5-methylnicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine. This method is advantageous as it provides a higher yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-5-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-oxo-5-methylnicotinic acid.

    Reduction: Formation of 2-hydroxy-5-methylnicotinyl alcohol.

    Substitution: Formation of halogenated derivatives such as 2-hydroxy-5-bromo- or 2-hydroxy-5-chloromethylnicotinate.

Scientific Research Applications

Ethyl 2-hydroxy-5-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-5-methylnicotinate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. This compound may also interact with nicotinic acetylcholine receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 2-hydroxy-5-methylnicotinate can be compared with other similar compounds such as ethyl 5-hydroxy-2-methylnicotinate and mthis compound. These compounds share similar structural features but differ in the position of functional groups or the nature of the ester group. The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity.

List of Similar Compounds

  • Ethyl 5-hydroxy-2-methylnicotinate
  • Mthis compound
  • Ethyl 2-hydroxy-3-methylnicotinate

Properties

IUPAC Name

ethyl 5-methyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMGIWFOGZOREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514834
Record name Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85147-15-5
Record name Ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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